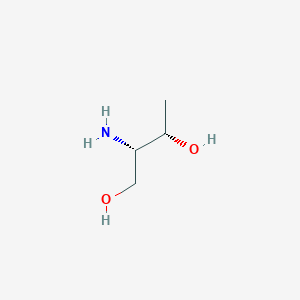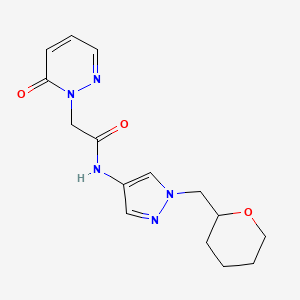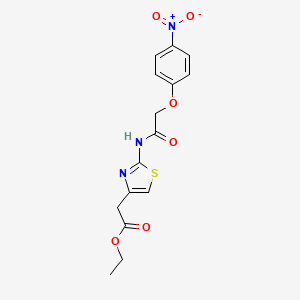![molecular formula C13H11ClN4 B2792277 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 885524-15-2](/img/structure/B2792277.png)
4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, there are general methods for synthesizing pyrimidine derivatives. For instance, one-pot multicomponent reactions involving 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile have been used to yield related compounds .
Scientific Research Applications
- Dimroth Rearrangement : The Dimroth rearrangement is a valuable synthetic tool for constructing condensed pyrimidines, which serve as key structural fragments in antiviral agents . This rearrangement involves the isomerization of heterocycles, leading to the relocation of heteroatoms within the rings. Specifically, the Dimroth rearrangement can be categorized into two types: Type I (relocation within condensed systems) and Type II (migration of heteroatoms in heterocyclic systems). Researchers have exploited this rearrangement to synthesize pyrimidine derivatives with potential antiviral activity.
- 1,3,5-Triazine Derivatives : The compound’s structural features make it an attractive candidate for drug design. Researchers have synthesized 1,3,5-triazine derivatives containing the 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine moiety. These derivatives have been evaluated for antimicrobial activity against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) . Their potential as antimicrobial agents warrants further investigation.
- New Phase for Chromatographic Separation : A modified phase, 35CMP-CD-HPS, derived from the starting material CD-HPS, has demonstrated improved separation selectivity and resolution for disubstituted benzene isomers under specific mobile phase conditions . Researchers are exploring its utility in chromatography and separation science.
- Thiophene Anchor for Combinatorial Libraries : Thiophene and its derivatives play a crucial role in medicinal chemistry. Researchers use them as anchors to create combinatorial libraries and search for lead molecules. The 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold could be incorporated into such libraries for drug discovery .
Antiviral Agents and Dimroth Rearrangement
Medicinal Chemistry and Antimicrobial Properties
Chromatography and Separation Science
Thiophene Derivatives and Medicinal Chemistry
Future Directions
While specific future directions for “4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, there is a general interest in the synthesis of pyrimidine derivatives due to their wide range of biological activities . Therefore, future research may focus on the synthesis of novel pyrimidine derivatives with improved pharmacological activity.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the cell .
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are often involved in pathways related to cell signaling and regulation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce changes in cell signaling, inhibit cell proliferation, and even induce cell death in certain contexts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-chloro-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-9(2)5-10(4-8)18-13-11(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKTCBGIXRDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
![2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2792196.png)

![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2792205.png)


![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)

